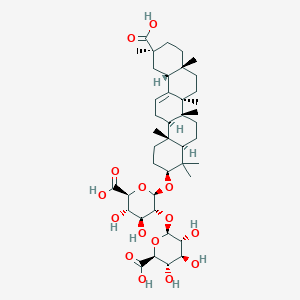

Licoricesaponin B2

Description

Properties

CAS No. |

118536-86-0 |

|---|---|

Molecular Formula |

C42H64O15 |

Molecular Weight |

808.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |

InChI Key |

BCNKILSUUHWRTG-JVHDORQOSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Occurrence and Distribution of Licoricesaponin B2

Botanical Sources and Species-Specific Accumulation of Licoricesaponin B2

The accumulation of this compound varies among different Glycyrrhiza species, with research primarily focusing on Glycyrrhiza glabra and Glycyrrhiza uralensis.

Glycyrrhiza glabra, commonly found in regions of Europe and Asia, is a known source of this compound. nih.govsemanticscholar.org Studies have indicated that G. glabra contains a higher content of several saponins (B1172615), including this compound, compared to other species like G. uralensis and G. inflata. nih.govcaldic.comencyclopedia.pub Research analyzing commercial licorice root samples has shown that the signal intensity for this compound is significantly higher in G. glabra specimens. caldic.com This species is also noted for its high content of other saponins such as Licoricesaponin K2/H2 and Licoricesaponin G2/yunganoside K2. nih.govencyclopedia.pub The roots of G. glabra are a well-established source of this compound. biosynth.com

Glycyrrhiza uralensis, often referred to as Chinese licorice, is another primary botanical source of this compound. nih.govsemanticscholar.orgnih.gov This species is widely distributed in China and other parts of East Asia. mdpi.com While it contains this compound, some studies suggest that the concentration may be lower than in G. glabra. caldic.com However, the presence of this compound in G. uralensis is consistently reported in scientific literature. semanticscholar.orgnih.govmdpi.comnih.gov Research has shown that external factors, such as the application of abscisic acid, can lead to an increased accumulation of this compound in the roots of G. uralensis. nih.gov Furthermore, drought stress has been observed to increase the content of various licorice saponins, including this compound. mdpi.com

This compound has been identified in both Glycyrrhiza uralensis and Glycyrrhiza glabra. semanticscholar.orgmdpi.com While these two species are the most extensively studied for their this compound content, the broader Glycyrrhiza genus comprises approximately 20 species. mdpi.com Further research is needed to fully characterize the presence and concentration of this compound across all species within the genus.

Distribution within Plant Tissues

The distribution of saponins, including this compound, is not uniform throughout the licorice plant. Research on Glycyrrhiza uralensis has shown that the xylem (the woody tissue) of the root contains a higher concentration of saponins compared to the cortex (the outer bark). iupac.org Specifically, the xylem was found to be rich in glycyrrhizin (B1671929) and other licorice saponins. iupac.org This differential accumulation within the plant tissues is an important consideration for extraction and processing methods.

Data Tables

Table 1: Occurrence of this compound in Glycyrrhiza Species

| Botanical Species | Presence of this compound | Reference |

| Glycyrrhiza glabra | Yes | nih.govsemanticscholar.orgcaldic.com |

| Glycyrrhiza uralensis | Yes | semanticscholar.orgnih.govnih.gov |

Table 2: Relative Content of this compound in Different Glycyrrhiza Species

| Species | Relative Content of this compound | Reference |

| Glycyrrhiza glabra | Higher content compared to other species. | nih.govcaldic.comencyclopedia.pub |

| Glycyrrhiza uralensis | Present, but potentially in lower concentrations than G. glabra. | caldic.com |

Table 3: Distribution of Saponins in Glycyrrhiza uralensis Tissues

| Plant Tissue | Saponin (B1150181) Content | Reference |

| Xylem (Woody Tissue) | Rich in saponins (3.43%) | iupac.org |

| Cortex (Outer Bark) | Lower saponin content (1.73%) | iupac.org |

Biosynthetic Pathways and Regulation of Licoricesaponin B2

Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Precursors

The biosynthesis of all triterpenoid saponins (B1172615) in licorice, including Licoricesaponin B2, originates from the isoprenoid pathway. The initial stages involve the dimerization of two molecules of farnesyl diphosphate (B83284) (FDP), an intermediate of the mevalonate (B85504) (MVA) pathway, to form squalene (B77637). nih.govnih.gov This reaction is catalyzed by the enzyme squalene synthase (SQS). pnas.org

Following its formation, squalene undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene (B107256). nih.govresearchgate.net This molecule serves as a critical branching point and a universal precursor for the synthesis of both phytosterols (B1254722) and triterpenes in plants. nih.govpnas.orgnih.gov The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid saponin biosynthesis. In licorice, the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to produce the pentacyclic triterpene skeleton, β-amyrin. pnas.orgresearchgate.netoup.com β-amyrin is the foundational backbone upon which the diverse structures of oleanane-type saponins, such as this compound and the more abundant glycyrrhizin (B1671929), are built. nih.govoup.comnih.gov

Enzymatic Steps in this compound Biosynthesis

The conversion of the basic β-amyrin skeleton into the structurally complex this compound involves a series of specific oxidative and glycosylation reactions, each catalyzed by distinct enzyme families.

The structural diversification of the β-amyrin backbone is primarily achieved through the action of cytochrome P450 monooxygenases (P450s), which catalyze site-specific oxidation reactions. researchgate.netfrontiersin.org In the context of licorice saponin biosynthesis, several key P450s have been identified. While much of the research has focused on the pathway leading to glycyrrhizin, these enzymes are part of a broader network that generates a variety of saponins.

The oxidation of the β-amyrin skeleton in Glycyrrhiza can occur at multiple positions, including C-11, C-22, C-24, C-29, and C-30, leading to a wide array of triterpenoid aglycones (sapogenins). nih.govoup.com Two particularly well-characterized P450s are:

CYP88D6 (β-amyrin 11-oxidase): This enzyme is responsible for the two-step sequential oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. nih.govpnas.orgoup.comnih.gov This step is crucial for the biosynthesis of glycyrrhizin and related saponins that possess an oxygenated function at C-11. nih.govpnas.org

CYP72A154: This P450 catalyzes the subsequent three sequential oxidation steps at the C-30 position of 11-oxo-β-amyrin, converting the methyl group into a carboxyl group to form glycyrrhetinic acid, the aglycone of glycyrrhizin. researchgate.netoup.comnih.gov

The expression of the genes encoding these enzymes is highly regulated and tissue-specific. For instance, transcripts for both bAS and CYP88D6 are predominantly detected in the roots and stolons of licorice plants, which correlates with the primary sites of saponin accumulation. pnas.org This localized gene expression indicates that the biosynthesis of these compounds is confined to specific plant organs.

| Enzyme | Gene | Function in Triterpenoid Saponin Biosynthesis | Reference |

|---|---|---|---|

| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin | pnas.orgoup.com |

| β-amyrin 11-oxidase | CYP88D6 | Catalyzes two-step oxidation of β-amyrin at C-11 to yield 11-oxo-β-amyrin | nih.govpnas.orgoup.com |

| Cytochrome P450 | CYP72A154 | Catalyzes three-step oxidation at C-30 of 11-oxo-β-amyrin to produce glycyrrhetinic acid | oup.comnih.gov |

| β-amyrin 24-hydroxylase | CYP93E3 | Catalyzes oxidation of β-amyrin at the C-24 position, diverting precursors to soyasaponin biosynthesis | nih.govoup.com |

The final steps in the biosynthesis of this compound involve the attachment of sugar moieties to the triterpenoid aglycone, a process known as glycosylation. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor (e.g., UDP-glucuronic acid) to the sapogenin. frontiersin.orgnih.gov Glycosylation is a critical modification that significantly impacts the chemical properties and biological activities of saponins. researchgate.net

In the biosynthesis of glycyrrhizin, two molecules of glucuronic acid are attached to the C-3 hydroxyl group of glycyrrhetinic acid. nih.gov Several UGTs have been identified in licorice that are involved in this process. For example, UGT73P12 has been shown to catalyze the second glucuronosylation step, transferring a glucuronosyl moiety to glycyrrhetinic acid 3-O-monoglucuronide to produce glycyrrhizin. nih.govnih.gov Another recently identified glycosyltransferase, GuCSyGT, is involved in transferring the first glucuronic acid to the C3 position of both glycyrrhetinic acid and soyasapogenol B. osaka-u.ac.jp The specific UGTs responsible for the precise glycosylation pattern of this compound are part of this enzymatic machinery, with the diversity of saponins arising from the varied substrate specificities of different P450s and UGTs. frontiersin.org

Regulation of this compound Accumulation

The amount of this compound and other saponins in licorice is not static but is influenced by various internal and external factors.

Plants often increase the production of secondary metabolites like saponins in response to environmental stress, as these compounds can play a defensive role. frontiersin.org The accumulation of licorice saponins has been shown to be significantly affected by abiotic stresses such as salinity and drought.

Research on Glycyrrhiza uralensis cultivated under various salinity conditions demonstrated that salt stress can enhance the production of specific saponins. wesleyan.edu One study found that the content of glycyrrhizin, licorice-saponin G2, licorice-saponin H2, and this compound in the roots increased as the concentration of salt in the medium increased. wesleyan.edu For instance, integrated bacterial inoculation under salt stress conditions has been shown to significantly increase the content of glycyrrhizic acid. nih.gov These findings suggest that the biosynthetic pathway leading to these compounds is upregulated as a protective mechanism against salt-induced osmotic and oxidative stress. Similarly, drought stress can influence the expression of key biosynthetic enzymes, leading to enhanced saponin accumulation. sci-hub.stnih.gov Transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY are known to be involved in regulating terpene synthesis in response to environmental stimuli. sci-hub.stresearchgate.net

| Stress Factor | Observed Effect on Saponin Content | Reference |

|---|---|---|

| Salinity Stress | Increased content of glycyrrhizin, licorice-saponin G2, H2, and B2 in roots of G. uralensis | wesleyan.edu |

| Drought Stress | Can enhance glycyrrhizic acid content through incremental expression of key enzymes (e.g., HMGR, SQS, β-AS) | sci-hub.st |

| Arbuscular Mycorrhizal Fungi Inoculation | Can increase the content of taste-mediating saponins in roots, depending on growth conditions | acs.org |

The accumulation of triterpenoid saponins in licorice is also dependent on the developmental stage and the specific organ of the plant. As previously noted, the primary site of biosynthesis and accumulation for compounds like glycyrrhizin is the underground parts, namely the roots and stolons. pnas.orgoup.com The expression of key biosynthetic genes, including bAS and CYP88D6, is largely restricted to these tissues, explaining the organ-specific accumulation pattern. pnas.org

The content of these saponins can vary depending on the age of the plant, with concentrations generally increasing as the plant matures and the root system develops. The quality of licorice used for medicinal or commercial purposes is often determined by its glycyrrhizin content, which is typically highest in mature roots. frontiersin.org This developmental regulation ensures that these defensive and storage compounds are concentrated in the perennial organs that are vital for the plant's long-term survival.

Molecular Mechanisms of Action of Licoricesaponin B2

Cellular Target Identification and Pathway Modulation

Licoricesaponin B2 and its related compounds exert their effects by influencing a wide array of cellular processes, from inflammation and viral replication to apoptosis and immune responses.

Licorice and its bioactive components are well-regarded for their anti-inflammatory properties, which are primarily achieved through the suppression of key inflammatory pathways. researchgate.net The primary mechanisms involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. researchgate.netnih.gov

Compounds structurally similar to this compound inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. researchgate.net This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of a host of pro-inflammatory genes. nih.govmdpi.com Consequently, the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) is significantly reduced. researchgate.netnih.gov

Furthermore, these compounds attenuate the MAPK signaling pathway by inhibiting the phosphorylation of key kinases, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov The inhibition of these pathways further contributes to the reduction of the inflammatory response. nih.gov

Table 1: Modulation of Inflammatory Pathways by Licorice Saponins (B1172615)

| Pathway | Key Proteins Modulated | Downstream Effect |

|---|---|---|

| NF-κB | IκBα, p65 | Inhibition of phosphorylation and degradation of IκBα, preventing nuclear translocation of p65. researchgate.netnih.gov |

| MAPK | p38, ERK, JNK | Inhibition of phosphorylation. researchgate.net |

| TNF-α Signaling | TNF-α | Potential direct binding and inhibition. nih.gov |

Licorice saponins, particularly the closely related glycyrrhizin (B1671929), have demonstrated broad-spectrum antiviral activity. nih.govmdpi.com The mechanisms are multifaceted and often target early stages of the viral life cycle. nih.govnih.gov Research indicates that these compounds can interfere with virus entry into host cells, including attachment and penetration. nih.govnih.govnih.gov For instance, glycyrrhizin has been shown to interact with cell membranes, which may reduce endocytotic activity and thereby limit virus uptake. nih.gov

In addition to inhibiting entry, these saponins can disrupt viral replication and gene expression. nih.govnih.gov One of the key mechanisms identified is the inhibition of viral enzymes essential for replication. mdpi.com For example, glycyrrhizin has been shown to potently inhibit the main protease (Mpro or 3CL protease) of SARS-CoV-2, an enzyme critical for processing viral polyproteins and enabling viral replication. mdpi.com Given its structural similarity, this compound may exert similar inhibitory effects on viral proteases.

Table 2: Antiviral Mechanisms of Related Licorice Triterpenoids

| Virus Family/Species | Stage of Replicative Cycle Affected | Proposed Molecular Mechanism |

|---|---|---|

| Coronaviridae (e.g., SARS-CoV-2) | Replication, Entry | Inhibition of the viral main protease (Mpro). mdpi.com May interfere with virus entry by interacting with ACE2 and spike proteins. nih.govresearchgate.net |

| Herpesviridae (e.g., EBV, HSV) | Early Replication Steps (Penetration) | Interferes with an early step of the replication cycle, possibly penetration into the host cell. nih.gov |

| Orthomyxoviridae (e.g., Influenza A) | Virus Uptake/Entry | Reduces endocytotic activity and virus uptake by interacting with the cell membrane. nih.gov |

| Hepadnaviridae (e.g., HBV) | Gene Expression and Replication | Inhibits virus gene expression and replication. nih.gov |

Licorice compounds also play a role in regulating programmed cell death (apoptosis) and cell proliferation. mdpi.com Studies on related flavonoids from licorice have shown that they can alleviate apoptosis initiated by cellular stressors. mdpi.com This is achieved by modulating the expression of key proteins in the apoptotic cascade. Specifically, these compounds have been found to decrease the expression of pro-apoptotic proteins like Bax and Caspase-3, while simultaneously promoting the expression of the anti-apoptotic protein Bcl-2. mdpi.com This balance is crucial for cell survival and homeostasis. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is also modulated by licorice compounds. nih.govresearchgate.net Inhibition of this pathway can suppress abnormal cell proliferation.

The immunomodulatory effects of licorice saponins are complex, involving both the enhancement and suppression of immune responses depending on the context. nih.gov These compounds can suppress excessive inflammation in viral and bacterial infections by downregulating the production of pro-inflammatory cytokines, as discussed previously. nih.gov This prevents the cytokine storms associated with severe inflammatory conditions.

Conversely, licorice extracts and their components can also enhance specific immune functions. Studies have shown they can activate T lymphocyte proliferation, a key aspect of the adaptive immune response. nih.gov Hydroalcoholic extracts of licorice have been observed to significantly increase the level of anti-SRBC antibodies in mice, indicating a boost to humoral immunity, while simultaneously increasing lymphocyte proliferation. zums.ac.ir This dual capability to both suppress hyper-inflammation and enhance targeted immune responses makes these compounds potent immunomodulators.

Receptor Interactions and Ligand Binding Studies

While direct ligand binding studies for this compound are not extensively documented, research on structurally analogous saponins provides significant insight into its potential molecular interactions. Molecular docking simulations are computational methods used to predict the binding affinity and orientation of a small molecule (ligand) to a larger target molecule, typically a protein or receptor.

Studies on Licoricesaponin G2, a compound with a similar saponin (B1150181) structure, have demonstrated a high binding affinity for TNF-α. nih.gov This suggests a direct interaction, which could physically inhibit TNF-α from binding to its receptor, thus blocking its pro-inflammatory signaling. Similarly, in silico docking studies on glycyrrhizin have predicted direct interactions with key proteins involved in viral entry and replication, such as the angiotensin-converting enzyme 2 (ACE2) receptor, the SARS-CoV-2 spike protein, and the viral main protease. nih.govresearchgate.net These findings strongly suggest that this compound, as 11-deoxo-glycyrrhizin, likely interacts with a similar range of protein targets.

Table 3: Predicted Molecular Interactions from Docking Studies of Related Saponins

| Compound | Target Protein | Predicted Interaction/Effect |

|---|---|---|

| Licoricesaponin G2 | TNF-α, MMP9 | High binding affinity, suggesting direct inhibition. nih.gov |

| Glycyrrhizin | SARS-CoV-2 Mpro | Binds to and inhibits the activity of the main protease. mdpi.com |

| Glycyrrhizin | ACE2 Receptor, Spike Protein | May directly interact to interfere with viral binding and entry. nih.govresearchgate.net |

Downstream Signaling Cascades

The initial interaction of this compound with its cellular targets triggers a cascade of downstream signaling events that propagate its biological effects. The modulation of pathways like NF-κB and MAPK leads to widespread changes in gene expression. researchgate.netnih.gov

One of the significant downstream cascades affected is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govresearchgate.net This pathway is central to regulating cell growth, survival, and metabolism. Studies on licorice flavonoids and extracts have shown that they can markedly suppress the PI3K/Akt signaling pathway, often activated by inflammatory stimuli like lipopolysaccharides (LPS). researchgate.netresearchgate.netnih.gov This suppression is observed through the reduced phosphorylation of both PI3K and Akt. researchgate.net By inhibiting this pathway, licorice compounds can control cellular proliferation and survival, which is particularly relevant in inflammatory conditions and abnormal cell growth. The inhibition of PI3K/Akt signaling is a key mechanism underlying the anti-inflammatory and cell-regulatory effects of these compounds. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Licoricesaponin G2 |

| Glycyrrhizin |

| Bax |

| Bcl-2 |

| Caspase-3 |

| IκBα |

| p65 |

| p38 |

| ERK (Extracellular signal-regulated kinase) |

| JNK (c-Jun N-terminal kinase) |

| TNF-α (Tumor necrosis factor-alpha) |

| IL-6 (Interleukin-6) |

| IL-1β (Interleukin-1 beta) |

| COX-2 (Cyclooxygenase-2) |

| PI3K (Phosphatidylinositol 3-kinase) |

| Akt (Protein kinase B) |

| ACE2 (Angiotensin-converting enzyme 2) |

| MMP9 (Matrix metalloproteinase-9) |

In Vitro and Ex Vivo Biological Activities of Licoricesaponin B2

Anti-inflammatory Efficacy in Cellular Models

Licoricesaponin B2 has demonstrated notable anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory pathways and mediators. nih.govulaval.ca

Studies utilizing cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that licorice saponins (B1172615) can significantly reduce the production of pro-inflammatory cytokines. mdpi.com For instance, total saponins from licorice have been observed to decrease the release of inflammatory factors in RAW264.7 macrophage cells. mdpi.com This modulation is critical in mitigating the inflammatory cascade. While specific data for this compound's effect on individual cytokines is part of the broader activity of total saponins, the general mechanism involves the downregulation of inflammatory signaling pathways. mdpi.comnih.gov For example, treatment with certain anti-inflammatory agents in LPS-stimulated RAW264.7 cells has been shown to reduce the release of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Table 1: Effect of Anti-inflammatory Agents on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Effect of Treatment | Cell Model | Inducer |

|---|---|---|---|

| Nitric Oxide (NO) | Reduced Production | RAW264.7 | LPS |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Release | RAW264.7 | LPS |

| Interleukin-1β (IL-1β) | Reduced Release | RAW264.7 | LPS |

| Interleukin-6 (IL-6) | Reduced Release | RAW264.7 | LPS |

The anti-inflammatory action of licorice saponins is also linked to their ability to inhibit key enzymes in the arachidonic acid (AA) metabolism pathway. mdpi.comugm.ac.id The AA pathway is a critical source of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. patsnap.comnih.govnih.gov Research has indicated that total saponins from glycyrrhiza can inhibit the key enzymes involved in the synthesis of prostaglandin (B15479496) E2 (PGE2). mdpi.com Furthermore, some saponins from licorice have been found to potently inhibit the activity of phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane. mdpi.com This inhibition curtails the entire downstream inflammatory cascade.

Hepatoprotective Effects in Cellular and Organoid Systems (e.g., CCl4-intoxicated hepatocyte function)

This compound, as a constituent of licorice extracts, is associated with hepatoprotective activities. mdpi.com In vitro studies using models of liver injury, such as hepatocytes exposed to carbon tetrachloride (CCl4), have been instrumental in demonstrating these effects. d-nb.infomdpi.comnih.govmdpi.com CCl4 is a well-known hepatotoxin that induces oxidative stress and cellular damage in liver cells. nih.gov

The protective mechanism of licorice saponins in these models involves several actions. They have been shown to prevent the release of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) from damaged hepatocytes, indicating a stabilization of the cell membrane. mdpi.comnih.gov Furthermore, these compounds can mitigate lipid peroxidation induced by toxins. mdpi.com For example, some licorice saponins have demonstrated significant hepatoprotective activities by lowering ALT and AST levels in primary rat hepatocytes injured by D-galactosamine. mdpi.com

Table 2: Hepatoprotective Effects of Licorice Saponins in In Vitro Models

| Model | Hepatotoxin | Observed Effect | Biochemical Marker |

|---|---|---|---|

| Primary Rat Hepatocytes | D-galactosamine | Lowered ALT and AST levels | ALT, AST |

| Primary Cultured Rat Hepatocytes | CCl4 | Prevented soluble enzyme release | Soluble enzymes |

| Liver Microsomes | Fe2+/cysteine | Inhibited lipid peroxidation | Lipid peroxidation products |

Antiviral Potential against Specific Pathogens (e.g., HIV, influenza virus)

Triterpenoid (B12794562) saponins from licorice, including the class to which this compound belongs, have been investigated for their antiviral properties. mdpi.comresearchgate.net Glycyrrhizin (B1671929), a major saponin (B1150181) from licorice, has shown activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus. frontiersin.orgnih.govnih.gov

The proposed antiviral mechanisms are multifaceted. In the case of HIV, glycyrrhizin has been reported to inhibit virus replication in a dose-dependent manner. frontiersin.org It is suggested that it may interfere with the virus's entry into host cells by blocking the adsorption of viral particles. nih.govnih.gov For the influenza virus, it is thought that some licorice saponins may interact with the cell membrane, thereby reducing the virus's ability to be taken up by the cell through endocytosis. nih.govplos.org

Cytotoxic and Antitumor Activities in Cancer Cell Lines

Licorice and its constituent compounds, including saponins, have been shown to possess anticancer properties in various in vitro studies. thieme-connect.de These compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). thieme-connect.deejgm.co.uk

The cytotoxic effects of licorice compounds have been observed in a range of cancer cell lines, including those for breast cancer, hepatocellular carcinoma, and leukemia. thieme-connect.denih.govms-editions.cl The mechanisms underlying these antitumor effects are diverse and can involve the induction of cell cycle arrest, meaning the compounds halt the process of cell division. thieme-connect.de While broad studies on licorice extracts and purified compounds have shown these effects, specific data on the cytotoxic profile of this compound against a comprehensive panel of cancer cell lines remains a subject of ongoing research.

Table 3: Antitumor Activities of Licorice Compounds in Cancer Cell Lines

| Cancer Cell Line | Observed Effect | Reported Mechanism |

|---|---|---|

| Human breast cancer (MCF-7) | Inhibition of proliferation | Concentration- and time-dependent |

| Hepatocellular carcinoma (HepG2) | Inhibition of proliferation | Concentration-dependent |

| Human monoblastic leukemia (U-937) | Inhibition of proliferation | Concentration-dependent |

| Prostate cancer (DU-145, LNCaP) | Induction of apoptosis | - |

Immunomodulatory Effects on Immune Cell Populations

Licorice polysaccharides have been shown to activate CD4+ and CD8+ immune cell populations and affect the production of various cytokines. nih.gov While polysaccharides are a different class of compounds, saponins from licorice are also known to have immunomodulatory properties. mdpi.com They can influence the function of various immune cells, which could contribute to both their anti-inflammatory and antitumor activities. For instance, the modulation of cytokine and chemokine concentrations can help achieve a balance in the immune response. mdpi.com

Other Reported Biological Activities (e.g., anti-ulcer, antifungal)

This compound, a triterpene saponin isolated from the roots of Glycyrrhiza species, has been investigated for a range of biological activities beyond its more commonly studied effects. mdpi.commdpi.com Research has explored its potential as an anti-ulcer and antifungal agent, revealing promising, though still preliminary, in vitro and ex vivo findings.

Anti-ulcer Activity

The anti-ulcer potential of licorice and its constituent compounds has been a subject of interest in traditional and modern medicine. nih.govnjppp.com While much of the research has focused on glycyrrhizin and its derivatives, studies have also implicated other saponins in the gastroprotective effects of licorice extracts. d-nb.infonih.gov The anti-ulcer activity of licorice is often attributed to its ability to enhance mucosal defense mechanisms and its anti-inflammatory properties. njppp.comnih.gov

Antifungal Activity

The search for novel antifungal agents has led to the investigation of various natural products, including saponins. nih.govfip.org Saponins, as a class of compounds, have been shown to possess antifungal properties, and their activity is often linked to their ability to interact with fungal cell membranes. nih.govresearchgate.net

Specific research on the antifungal properties of this compound is emerging. Studies have shown that certain saponins from Glycyrrhiza species exhibit activity against various fungal strains. ulaval.ca The mechanism of action is thought to involve the disruption of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. While comprehensive data on the specific antifungal spectrum and potency of pure this compound are not yet widely available, the existing evidence for related saponins provides a basis for its potential in this area. nih.govresearchgate.net

Research Findings on Other Biological Activities of this compound

| Biological Activity | Key Findings | Model/System Used | Reference |

| Anti-ulcer | Extracts containing licorice saponins have shown significant protection against experimentally induced gastric ulcers. The proposed mechanism involves enhancement of mucosal defense. | In vivo animal models (e.g., ethanol-induced gastric damage) | njppp.comnih.gov |

| Antifungal | Saponins as a class are known to exhibit antifungal properties, often by disrupting fungal cell membranes. Specific data on this compound is limited but suggested by studies on related compounds. | In vitro antifungal susceptibility testing against various fungal species. | nih.govresearchgate.netulaval.ca |

Structure Activity Relationship Studies of Licoricesaponin B2

Correlation of Structural Features with Biological Activities

Licoricesaponin B2 is an oleanane-type triterpenoid (B12794562) saponin (B1150181) found in the roots of Glycyrrhiza species, including G. glabra and G. uralensis. caldic.commdpi.com Its core structure, or aglycone, is a pentacyclic triterpene, to which sugar moieties are attached. cuni.cz The biological activities of this compound are intrinsically linked to this distinct chemical framework.

Key structural features of this compound include:

Oleanane (B1240867) Skeleton : This pentacyclic triterpene backbone is common to many bioactive saponins (B1172615) and forms the hydrophobic core of the molecule. cuni.cz

11-Deoxo Aglycone : Unlike the highly abundant glycyrrhizin (B1671929), this compound is characterized as an 11-deoxo derivative. researchgate.net This means it lacks the ketone group at the C-11 position on the aglycone, a feature that significantly alters its three-dimensional shape and electronic properties, thereby influencing its biological interactions. cuni.cz

Functional Groups : The presence of hydroxyl and carboxyl groups contributes to the molecule's ability to form hydrogen bonds with biological targets. cuni.cz

Research has identified several biological activities for this compound, which can be correlated with these features. For instance, it has demonstrated a restoration-promoting activity for hepatocyte function in liver cells intoxicated with carbon tetrachloride (CCl4). researchgate.netresearchgate.net Additionally, some studies have reported that this compound possesses weak anti-HIV potential. nih.govresearchgate.net The combination of its oleanane core and specific functional group arrangement is believed to be responsible for these observed effects.

Impact of Glycosylation Patterns on Biological Potency

Glycosylation, the attachment of sugar chains (glycans) to the aglycone, is a critical determinant of a saponin's biological potency. nih.gov These sugar moieties can dramatically influence a compound's solubility, stability, cell membrane permeability, and ability to bind to specific receptors. ludger.comnih.gov

This compound features a disaccharide sugar chain, specifically 3-O-[β-D-glucuronopyranosyl(1→2)-β-D-glucuronopyranosyl], attached to the C-3 position of the aglycone. researchgate.net The characteristics of this glycosylation pattern are crucial:

Hydrophilicity : The two glucuronic acid units render the molecule amphiphilic, with a hydrophobic aglycone and a hydrophilic sugar tail. This property is essential for its interaction with biological membranes. researchgate.net

Binding and Recognition : The specific type and linkage of the sugars can act as a molecular signature, recognized by specific protein targets or receptors on cell surfaces. nih.gov The structure-sweetness relationship of saponins has also been discussed in the context of these sugar chains. researchgate.net

Derivatization and Analog Synthesis for Enhanced Activity

The chemical modification of natural products is a common strategy to enhance their biological activity, improve their pharmacokinetic profiles, or reduce potential toxicity. For licorice saponins, which can be isolated in varying quantities, the synthesis of derivatives from more abundant precursors is a viable approach. researchgate.netresearchgate.net

Several licorice saponins that are isolated in minor quantities can be favorably synthesized from the abundantly available glycyrrhizin. researchgate.netresearchgate.net This suggests a potential pathway for producing this compound or its analogs for further study. The development of novel derivatives with potent anti-HIV activity from other triterpenes has been reported, highlighting that derivatization is a key strategy for this class of compounds. nih.gov

However, specific research focusing on the targeted derivatization or analog synthesis of this compound for the explicit purpose of enhancing its activity is not extensively detailed in the reviewed scientific literature. While the principles of such modifications are well-established for triterpenoid saponins, dedicated studies on this compound itself remain a potential area for future investigation.

Computational Modeling and Molecular Docking Approaches

Computational methods, particularly molecular docking, serve as powerful tools to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or receptor. acs.org These simulations provide insights into binding affinities and potential mechanisms of action at the molecular level.

Several computational studies have investigated the binding potential of this compound against various protein targets implicated in disease.

Corticotropin-Releasing Factor (CRF) Receptors : In a screening of compounds from the herbal preparation STW 5-II, this compound was docked against CRFR1 and CRFR2. nih.gov The study reported notable binding affinities, suggesting a potential role in modulating stress-related pathways. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Molecular docking studies investigating the nephroprotective potential of various natural compounds identified this compound as having a high binding affinity for EGFR. tjnpr.org EGFR is a known factor in diabetic nephropathy, and its inhibition is a therapeutic strategy. tjnpr.org

SARS-CoV-2 Protein Targets : As part of a broad virtual screening effort to identify potential inhibitors of SARS-CoV-2, this compound was evaluated against several viral proteins. rsc.org While it was not identified as a top-tier candidate compared to other licorice compounds like glycyrrhizic acid, this demonstrates the application of computational screening to assess its potential against viral targets. rsc.org

These computational findings help to rationalize the observed biological activities of this compound and prioritize targets for further experimental validation.

Interactive Data Table: Molecular Docking of this compound

The following table summarizes the results from various molecular docking studies involving this compound. Binding energy (or score) indicates the predicted affinity of the compound for the protein target; more negative values typically suggest stronger binding.

| Protein Target | Associated Condition/Function | Predicted Binding Energy (kcal/mol) | Reference |

| Corticotropin-Releasing Factor Receptor 1 (CRFR1) | Stress Response, IBS | -8.2 | nih.gov |

| Corticotropin-Releasing Factor Receptor 2 (CRFR2) | Stress Response, IBS | -8.7 | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Diabetic Nephrotoxicity, Cancer | -9.6 | tjnpr.org |

Compound Index

Analytical Methodologies for Licoricesaponin B2 Quantification and Profiling

Chromatographic Techniques

Chromatography is the cornerstone for isolating Licoricesaponin B2 from the myriad of other phytochemicals present in its natural sources. The choice of technique depends on the required resolution, speed, and analytical goal, ranging from routine quantification to in-depth metabolic profiling.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of triterpenoid (B12794562) saponins (B1172615), including those in Glycyrrhiza species. juniperpublishers.com Reversed-phase (RP-HPLC) methods are common, typically employing C18 columns to separate compounds based on their hydrophobicity. juniperpublishers.comscispace.com For the simultaneous estimation of various bioactive constituents in Glycyrrhiza glabra, gradient elution programs are often developed. juniperpublishers.com A typical mobile phase might consist of an aqueous component, like a phosphate (B84403) buffer, and an organic modifier, such as acetonitrile (B52724). juniperpublishers.com Detection is commonly performed using UV detectors, with saponins like glycyrrhizic acid being monitored at specific wavelengths (e.g., 254 nm). juniperpublishers.com The development of these methods focuses on achieving excellent selectivity, linearity, sensitivity, precision, and accuracy to ensure reliable quantification for quality control of licorice extracts. juniperpublishers.com

**Table 1: Example HPLC Method Parameters for Analysis of Compounds in *Glycyrrhiza glabra***

| Parameter | Condition | Source |

| Column | Inertsil ODS 3V (250mm × 4.6mm, 5µm) | juniperpublishers.com |

| Mobile Phase A | KH2PO4 buffer | juniperpublishers.com |

| Mobile Phase B | Acetonitrile | juniperpublishers.com |

| Elution Mode | Gradient | juniperpublishers.com |

| Flow Rate | 1.0 mL/min | juniperpublishers.com |

| Column Temperature | 40°C | juniperpublishers.com |

| Detection | UV at 254 nm (for Glycyrrhizic Acid) | juniperpublishers.com |

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.govmdpi.com This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. researchgate.net UPLC is frequently coupled with mass spectrometry for the analysis of complex samples like licorice extracts. jst.go.jpjst.go.jp For instance, a UFLC (Ultra-Fast Liquid Chromatography) method, a variant of UPLC, has been successfully employed to profile metabolites in wild and cultivated licorice. jst.go.jpjst.go.jp These methods typically use C18 columns and gradient elution with mobile phases such as acetonitrile and water containing additives like formic acid to improve ionization for mass spectrometry detection. researchgate.net The rapid and efficient separation provided by UPLC is essential for high-throughput metabolomic studies and for developing sensitive methods for pharmacokinetic applications. researchgate.net

Table 2: UPLC Method Parameters for Saponin (B1150181) Analysis

| Parameter | Condition | Source |

| System | ACQUITY UPLC | researchgate.net |

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | Acetonitrile | researchgate.net |

| Mobile Phase B | 0.1% formic acid aqueous solution | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

For highly complex samples such as licorice extracts, which contain numerous structurally similar isomers, one-dimensional chromatography may not provide sufficient resolving power. shimadzu.com Comprehensive two-dimensional liquid chromatography (LC × LC) offers a powerful solution by coupling two different separation mechanisms, greatly enhancing peak capacity and separation capabilities. nih.govresearchgate.net A common setup for analyzing licorice involves combining a Hydrophilic Interaction Liquid Chromatography (HILIC) column in the first dimension with a fast Reversed-Phase (RP) separation in the second dimension. nih.gov This combination provides an "orthogonal" separation, meaning the mechanisms are highly different, which allows for a better spread of compounds across the two-dimensional separation space. shimadzu.comnih.gov This technique has been successfully applied to the metabolite profiling of Glycyrrhiza glabra, enabling the separation of up to 89 different metabolites, including triterpene saponins like this compound or its isomers, in a single analysis. nih.govunirc.it The enhanced resolution helps to create specific metabolite profiles that can be used to differentiate licorice samples based on their geographical origin. nih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound. Its high sensitivity and ability to provide molecular weight and fragmentation information make it ideal for identifying compounds in complex mixtures.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or Time-of-Flight mass spectrometry (TOF-MS) provides a robust platform for both targeted quantification and untargeted profiling of licorice constituents. psu.edu

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the preferred technique for sensitive and accurate quantification of selected analytes. psu.edu This approach offers superior sensitivity and selectivity, allowing for the detection of target compounds at very low concentrations with short run times. psu.edu

UPLC-Q-TOF-MS (Quadrupole Time-of-Flight) combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. frontiersin.org This technology is powerful for the identification of unknown compounds. nih.gov For instance, UFLC-Triple TOF-MS/MS has been used to compare the metabolite profiles of wild and cultivated licorice, identifying a total of 63 components. jst.go.jpjst.go.jp The accurate mass measurements from the TOF analyzer help in determining the elemental composition of a compound, while MS/MS fragmentation patterns provide structural information, leading to the tentative identification of compounds like this compound or its isomers. unirc.it

Table 3: Mass Spectrometry Parameters for Licorice Metabolite Profiling

| Parameter | Condition | Source |

| System | Triple TOF™ 5600 System-MS/MS | jst.go.jp |

| Ion Source | Electrospray Ionization (ESI) | researchgate.netjst.go.jp |

| Ion Mode | Positive or Negative | researchgate.netjst.go.jp |

| Scan Range | m/z 50 to 1500 | jst.go.jp |

| Capillary Voltage | 5.0 kV (positive mode) | jst.go.jp |

| Source Temperature | 550°C | jst.go.jp |

| Data Acquisition | Data-Independent (MSE) or Data-Dependent (DDA) | researchgate.net |

Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) is an ambient ionization technique that allows for the spatial mapping of metabolites directly from the surface of a sample, such as a thin tissue section, with minimal to no sample preparation. researchgate.netresearchgate.net In this method, a charged solvent spray is directed at the sample surface, desorbing and ionizing analytes which are then drawn into the mass spectrometer for analysis. researchgate.net By scanning the spray across the entire sample, a molecular image is generated, showing the distribution and intensity of specific molecules.

While specific applications of DESI-MSI for this compound are not widely documented, the technique has proven effective for visualizing the distribution of various metabolites, including lipids and alkaloids, in other biological tissues. researchgate.netnih.govnih.gov Its application to licorice root sections could provide valuable insights into the precise localization of this compound and other saponins within the root's anatomical structures. This information is lost during typical extraction-based analyses and could be crucial for understanding the biosynthesis and storage of these compounds within the plant. nih.gov The technique's ability to operate under ambient conditions and without sample pretreatment makes it a powerful tool for spatial metabolomics. nih.gov

Chemical Synthesis and Semisynthesis of Licoricesaponin B2 and Its Analogs

Strategies for Total Synthesis

To date, a total synthesis of Licoricesaponin B2 (also known as 11-deoxoglycyrrhizin) has not been reported in the scientific literature. The construction of the oleanane-type pentacyclic triterpene core with its seven stereocenters, coupled with the regioselective and stereoselective installation of the β-(1→2)-linked diglucuronic acid chain, represents a significant synthetic hurdle. While total syntheses of various other complex terpenoids have been achieved, the specific architecture of this compound remains an unconquered target for total synthesis.

Semisynthetic Approaches from Related Triterpenoids (e.g., glycyrrhizin)

The most viable route for obtaining this compound is through the semisynthesis from the structurally related and abundant natural product, glycyrrhizin (B1671929). Glycyrrhizin is the major triterpenoid (B12794562) saponin (B1150181) found in the roots of licorice plants (Glycyrrhiza sp.) and serves as a readily available starting material. sci-hub.stiupac.org The key structural difference between glycyrrhizin and this compound is the presence of an α,β-unsaturated ketone at the C-11 position in the C-ring of glycyrrhizin, which is absent in this compound. jst.go.jp

A successful and efficient conversion of glycyrrhizin to this compound has been achieved through a Clemmensen reduction. sci-hub.st This reaction specifically removes the C-11 keto group. In a reported procedure, treatment of glycyrrhizin with zinc-amalgam and hydrochloric acid in a mixture of dioxane and water at 10 °C afforded this compound in a notable 75% yield. sci-hub.st This method provides a practical means to access significant quantities of this compound for further study. iupac.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Glycyrrhizin | Zn(Hg), HCl, Dioxane/H₂O, 10 °C | This compound | 75 | sci-hub.st |

Synthesis of Modified Analogs for SAR Studies

While there is limited information on the synthesis of modified analogs of this compound itself, extensive research has been conducted on the synthesis of derivatives of its aglycone precursor, glycyrrhetinic acid, for structure-activity relationship (SAR) studies. These modifications, primarily focused on the A, C, and E rings of the triterpenoid scaffold, provide valuable insights into the structural requirements for biological activity and offer a foundation for the potential future synthesis of this compound analogs. jst.go.jp

Modifications of the glycyrrhetinic acid scaffold have been explored at several key positions:

C-3 Position (A-ring): The hydroxyl group at C-3 is a common site for modification. Synthesized derivatives include esters and amino acid conjugates, which have been shown to modulate the compound's properties. jst.go.jp

C-11 Position (C-ring): The α,β-unsaturated ketone in glycyrrhetinic acid is crucial for many of its biological activities. As demonstrated in the semisynthesis of this compound, reduction of this ketone leads to a significant change in the molecule's properties. sci-hub.st

C-30 Position (E-ring): The carboxylic acid at C-30 has been converted into a variety of amides and esters. Coupling with different amines or amino acids has been a strategy to explore the impact of this position on biological activity. jst.go.jp

Future Directions and Emerging Research Avenues for Licoricesaponin B2

Advanced Omics Integration (Transcriptomics, Proteomics, Metabolomics)

The synergistic application of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to unravel the complex biological mechanisms influenced by Licoricesaponin B2. slideshare.netfrontiersin.orguv.es By simultaneously analyzing the complete set of RNA transcripts (transcriptome), proteins (proteome), and metabolites (metabolome) in a biological system, researchers can construct a comprehensive picture of cellular responses to this saponin (B1150181). isaaa.org

Multi-omics studies on licorice (Glycyrrhiza species) have already demonstrated the utility of this approach in understanding the biosynthesis of its various bioactive compounds, including saponins (B1172615). nih.govmdpi.com For instance, integrated analyses of transcriptome, proteome, and metabolome data from Glycyrrhiza uralensis under drought stress revealed correlations between gene expression, protein abundance, and the accumulation of specific saponins, including this compound. nih.govmdpi.com These studies provide a foundation for future research to pinpoint the specific molecular pathways modulated by this compound. nih.gov

Future research will likely involve targeted omics studies where cells or animal models are treated with purified this compound. This will enable the identification of specific genes, proteins, and metabolites that are differentially expressed or altered, providing insights into its mode of action. metwarebio.comnih.gov For example, metabolomics can reveal changes in metabolic pathways, while proteomics can identify protein targets and signaling cascades affected by the compound. metwarebio.comnih.gov This integrated data can help to build comprehensive models of this compound's biological effects and identify potential biomarkers for its activity. frontiersin.org

Table 1: Key Omics Technologies and Their Application to this compound Research

| Omics Technology | Description | Potential Application for this compound |

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. | Identify genes whose expression is up- or down-regulated by this compound, revealing affected signaling pathways. |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. | Identify direct protein targets of this compound and downstream changes in protein expression and post-translational modifications. |

| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. | Characterize changes in the metabolic profile of cells or organisms in response to this compound, identifying altered metabolic pathways. |

| Multi-Omics | An integrative approach where the data sets of different omic groups are combined during analysis. | Provide a holistic view of the cellular response to this compound, connecting genomic, transcriptomic, proteomic, and metabolomic changes to elucidate its mechanism of action. uv.es |

Engineering of Biosynthetic Pathways in Host Systems

The natural abundance of this compound in licorice root can be low and variable, influenced by factors like plant species, geographical location, and harvesting conditions. nih.gov Metabolic engineering and synthetic biology offer a promising solution to this challenge by enabling the production of this compound in microbial or plant-based host systems. researchgate.net This approach involves the reconstruction of the compound's biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae (baker's yeast) or Nicotiana benthamiana. researchgate.netfrontiersin.org

The biosynthesis of triterpenoid (B12794562) saponins like this compound begins with the cyclization of 2,3-oxidosqualene (B107256). google.com Key enzymes, including β-amyrin synthase and various cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), are involved in the subsequent modification of the triterpene skeleton. researchgate.netresearchgate.net Researchers have made significant progress in identifying and characterizing the genes encoding these enzymes from licorice species. nih.govfrontiersin.org

Future efforts will focus on optimizing the expression of these biosynthetic genes in host organisms to maximize the yield of this compound. This may involve:

Pathway optimization: Fine-tuning the expression levels of each enzyme in the pathway to avoid the accumulation of intermediate compounds and direct the metabolic flux towards the final product.

Host engineering: Modifying the host's native metabolism to increase the supply of precursor molecules, such as squalene (B77637). frontiersin.org

Enzyme engineering: Improving the catalytic efficiency and specificity of the biosynthetic enzymes through protein engineering techniques.

Successful engineering of these pathways will not only ensure a stable and scalable supply of this compound for research and potential therapeutic applications but also facilitate the production of novel analogs with potentially enhanced activities. researchgate.net

Exploration of Novel Biological Targets

While this compound has been associated with various pharmacological activities, including hepatoprotective effects, the full spectrum of its biological targets remains to be elucidated. researchgate.netresearchgate.net Network pharmacology, a field that combines systems biology and computational analysis, has been used to predict putative targets for various compounds in licorice, including this compound. nih.gov These in silico approaches can generate hypotheses about potential protein interactions that can then be validated experimentally. nih.gov

One emerging area of interest is the investigation of saponins as modulators of complex protein targets, such as the protein tyrosine phosphatase SHP2. mdpi.com Some saponins have been shown to act as allosteric inhibitors of SHP2, a key signaling node in various cancers. mdpi.com Future research could explore whether this compound interacts with SHP2 or other similar targets, potentially opening up new avenues for its application in oncology. mdpi.com

The exploration of novel targets will likely involve a combination of computational and experimental approaches:

Molecular docking and virtual screening: To predict the binding of this compound to a wide range of protein structures.

Affinity chromatography and mass spectrometry: To identify proteins that directly bind to this compound from cell extracts.

Cell-based assays and functional screens: To validate the biological activity of this compound against newly identified targets.

Discovering novel biological targets for this compound will be crucial for understanding its full therapeutic potential and for the rational design of future studies.

Application of Artificial Intelligence and Machine Learning in SAR Prediction

The relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, or SAR) is a cornerstone of drug discovery. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling the rapid and accurate prediction of SAR from large datasets. nih.govphcogrev.com These computational tools can identify subtle patterns in chemical structures that correlate with specific biological activities, guiding the design of more potent and selective molecules. indexcopernicus.com

For this compound, AI and ML can be applied in several ways:

Predicting biological activities: AI models can be trained on existing data for saponins and other natural products to predict the potential pharmacological activities of this compound and its derivatives. nih.govindexcopernicus.com

Identifying key structural features: ML algorithms can analyze the structures of a series of this compound analogs to identify the specific chemical moieties responsible for their biological effects.

De novo design: Generative AI models can be used to design novel saponin structures with optimized properties, such as enhanced activity against a specific target or improved pharmacokinetic profiles. arxiv.org

The development of quantitative structure-activity relationship (QSAR) models is a key aspect of this approach. mdpi.com QSAR models use statistical methods to correlate chemical descriptors of molecules with their biological activities. mdpi.com By building robust QSAR models for this compound and related saponins, researchers can prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process. nih.govesa.intresearchgate.netmdpi.com

Q & A

Q. How to design a meta-analysis of this compound’s therapeutic effects across studies?

- Methodological Answer : Follow PRISMA guidelines:

- Search strategy : Use Boolean operators (e.g., "this compound AND (anti-inflammatory OR antiviral)") across PubMed, Web of Science, and Embase .

- Risk of bias assessment : Apply Cochrane’s RoB 2.0 tool to evaluate randomization, blinding, and attrition .

- Statistical synthesis : Use random-effects models with Hartung-Knapp adjustment to account for between-study variance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.